N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
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Overview
Description
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic organic compound that features a benzamide group, a piperazine ring, and a thiophene moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Attachment of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Incorporation of the Thiophene Moiety: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the amine with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-(4-benzylpiperazin-1-yl)-1-(phenyl)propan-2-yl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.
N-(1-(4-benzylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide may confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3OS/c1-20(26-25(29)22-11-6-3-7-12-22)24(23-13-8-18-30-23)28-16-14-27(15-17-28)19-21-9-4-2-5-10-21/h2-13,18,20,24H,14-17,19H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFGFEROVBIHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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